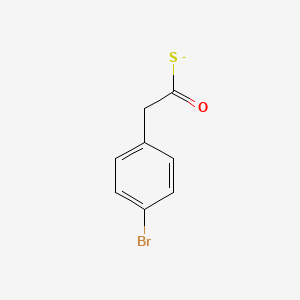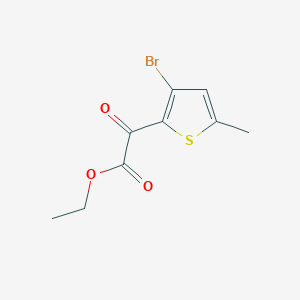![molecular formula C9H13BrO2 B11822591 Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate CAS No. 2307750-95-2](/img/structure/B11822591.png)
Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound featuring a bromine atom and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate typically involves the bromination of a bicyclic precursor followed by esterification. One common method is the Diels-Alder reaction, which forms the bicyclic structure, followed by selective bromination and esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The primary alcohol derivative.
Oxidation: Various oxidized derivatives depending on the conditions.
Wissenschaftliche Forschungsanwendungen
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems.
Material Science: Exploring its properties in the development of new materials
Wirkmechanismus
The mechanism of action for rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other reactions, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride
- Methyl (1R,6S,7R)-7-[3-(methoxymethoxy)propyl]-7-methyl-2-oxobicyclo[4.1.0]heptane-1-carboxylate
Uniqueness
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization .
Eigenschaften
CAS-Nummer |
2307750-95-2 |
|---|---|
Molekularformel |
C9H13BrO2 |
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)9-5-3-2-4-6(9)7(9)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
GYRZVPNVHCGECT-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)[C@@]12CCCC[C@@H]1[C@H]2Br |
Kanonische SMILES |
COC(=O)C12CCCCC1C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)
![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B11822526.png)
![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)


![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)

![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)


![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)

